2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one is a chemical compound that features a dihydroxyphenyl group and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and piperidine.
Condensation Reaction: The 3,4-dihydroxybenzaldehyde undergoes a condensation reaction with piperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as neuroprotective or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one depends on its specific application:
Biological Activity: The dihydroxyphenyl group may interact with biological targets such as enzymes or receptors, modulating their activity.
Molecular Targets: Potential targets include oxidative stress pathways, inflammatory mediators, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroxyphenyl)ethan-1-one: Lacks the piperidinyl group but shares the dihydroxyphenyl structure.
1-(Piperidin-1-yl)ethan-1-one: Lacks the dihydroxyphenyl group but contains the piperidinyl structure.
Uniqueness
2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one is unique due to the combination of both dihydroxyphenyl and piperidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
113580-07-7 |
---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H17NO3/c15-11-5-4-10(8-12(11)16)9-13(17)14-6-2-1-3-7-14/h4-5,8,15-16H,1-3,6-7,9H2 |
InChI Key |
HNKCVXQMVUBGTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.